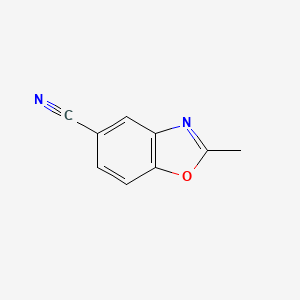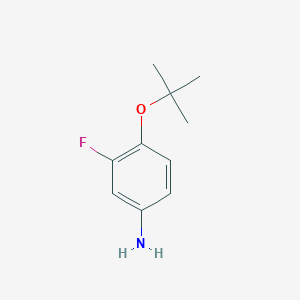
4-terc-butoxi-3-fluoroanilina
Descripción general
Descripción
4-tert-Butoxy-3-fluoroaniline is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-tert-Butoxy-3-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-tert-Butoxy-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butoxy-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
4-terc-butoxi-3-fluoroanilina: se utiliza en la investigación en proteómica debido a su papel en la caracterización e identificación de proteínas. Este compuesto se utiliza a menudo como bloque de construcción en la síntesis de moléculas más complejas que interactúan con las proteínas, ayudando a comprender la estructura y función de las proteínas .
Química Fluórica
En el campo de la química fluórica sostenible, This compound sirve como precursor para sintetizar éteres fluóricos con grupos nonafluoro-terc-butoxi. Estos compuestos son valiosos por sus propiedades únicas de separación de fases, que se aprovechan en los procesos de extracción líquido-líquido y en la heterogeneización de catalizadores homogéneos .
Química de Polímeros
Este químico es instrumental en la polimerización de apertura de anillo controlada de N-carboxianhidridos, lo que lleva a poliácidos basados en peptoides bien definidos. Estos polímeros son significativos para la construcción de ensamblajes supramoleculares peptidomiméticos con propiedades sensibles a los estímulos, que tienen aplicaciones potenciales en sistemas de administración de fármacos .
Síntesis de Éteres Fluóricos
This compound: participa en la síntesis de varios éteres fluóricos, que son compuestos que se caracterizan por su capacidad para formar una fase separada cuando se mezclan con compuestos orgánicos no fluóricos. Esta propiedad es particularmente útil para crear sistemas bifásicos para técnicas de catálisis y separación .
Desarrollo de Ensamblajes Supramoleculares
Los derivados del compuesto se utilizan para crear ensamblajes supramoleculares que imitan la estructura de los péptidos naturales. Estos ensamblajes se pueden diseñar para responder a estímulos ambientales, lo que los hace útiles en el desarrollo de materiales inteligentes y sensores .
Estudios de Impacto Ambiental
La investigación que involucra This compound también se extiende a estudios de impacto ambiental. Se examinan sus derivados para determinar sus coeficientes de partición y toxicidad, que son parámetros críticos para evaluar el destino e impacto ambiental de los compuestos fluóricos .
Mecanismo De Acción
Target of Action
The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
It is known that anilines can undergo various chemical reactions, including electrophilic substitution and oxidation . The fluoro and butoxy groups on the aniline ring may influence these reactions, potentially leading to unique interactions with its targets .
Biochemical Pathways
The presence of the fluoro and butoxy groups may alter the compound’s involvement in these pathways .
Pharmacokinetics
The compound’s molecular weight (18322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butoxy-3-fluoroaniline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
4-tert-Butoxy-3-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, 4-tert-Butoxy-3-fluoroaniline may act as an inhibitor or activator of certain enzymes, altering the rate of biochemical reactions .
Cellular Effects
The effects of 4-tert-Butoxy-3-fluoroaniline on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-tert-Butoxy-3-fluoroaniline may modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 4-tert-Butoxy-3-fluoroaniline exerts its effects through various mechanisms. It may bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. Additionally, 4-tert-Butoxy-3-fluoroaniline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-tert-Butoxy-3-fluoroaniline can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-tert-Butoxy-3-fluoroaniline remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 4-tert-Butoxy-3-fluoroaniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, 4-tert-Butoxy-3-fluoroaniline can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes .
Metabolic Pathways
4-tert-Butoxy-3-fluoroaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, 4-tert-Butoxy-3-fluoroaniline may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates .
Transport and Distribution
The transport and distribution of 4-tert-Butoxy-3-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For instance, 4-tert-Butoxy-3-fluoroaniline may be transported into cells via membrane transporters and subsequently distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 4-tert-Butoxy-3-fluoroaniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-tert-Butoxy-3-fluoroaniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQNVLMXQIDZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)
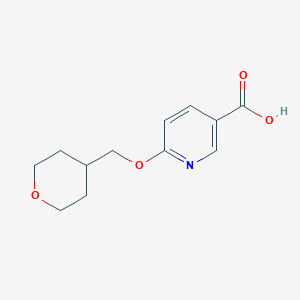
![5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1386469.png)
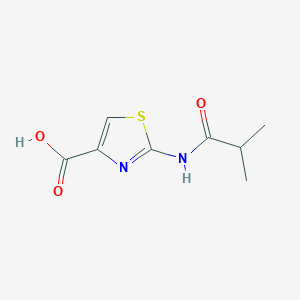


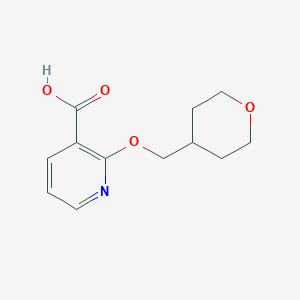


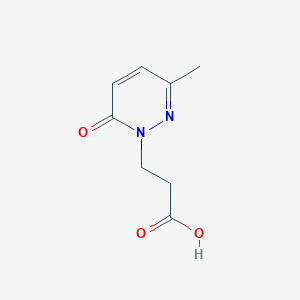
![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)
